N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide
Description
N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a phenyl group, and an azetidine ring
Properties
IUPAC Name |
N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14(2)25-18-10-21(11-18)19(22)20-16-6-3-5-15(9-16)12-23-13-17-7-4-8-24-17/h3-9,14,18H,10-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFHGGUAQASLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(C1)C(=O)NC2=CC=CC(=C2)COCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide typically involves multiple steps:
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Formation of the Furan-2-ylmethoxymethyl Intermediate
Starting Material: Furan-2-carbaldehyde.
Reaction: The furan-2-carbaldehyde is reacted with methanol in the presence of an acid catalyst to form furan-2-ylmethanol.
Intermediate: Furan-2-ylmethanol is then converted to furan-2-ylmethoxymethyl chloride using thionyl chloride.
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Synthesis of the Phenyl Intermediate
Starting Material: 3-hydroxybenzaldehyde.
Reaction: The 3-hydroxybenzaldehyde is reacted with furan-2-ylmethoxymethyl chloride in the presence of a base to form 3-(furan-2-ylmethoxymethyl)phenol.
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Formation of the Azetidine Ring
Starting Material: 3-(furan-2-ylmethoxymethyl)phenol.
Reaction: The phenol is reacted with 3-chloropropan-2-ol in the presence of a base to form 3-(furan-2-ylmethoxymethyl)phenyl-3-propan-2-yloxyazetidine.
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Final Step
Starting Material: 3-(furan-2-ylmethoxymethyl)phenyl-3-propan-2-yloxyazetidine.
Reaction: The azetidine intermediate is reacted with isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the azetidine ring can yield various amine derivatives.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can occur at the phenyl or furan rings, leading to halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Utilized in imaging techniques due to its ability to bind specific biological targets.
Industry
Materials Science: Used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The furan and azetidine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(furan-2-ylmethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide: Similar structure but lacks the methoxymethyl group.
N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide is unique due to the presence of both the furan and azetidine rings, which confer distinct chemical and biological properties. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
